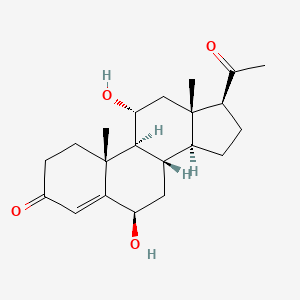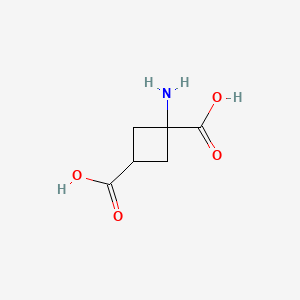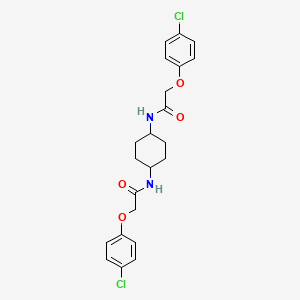
6beta,11alpha-Dihydroxyprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6beta,11alpha-Dihydroxyprogesterone is a corticosteroid hormone.
Wissenschaftliche Forschungsanwendungen
Identification and Production : 6beta,11alpha-Dihydroxyprogesterone has been identified as a product of hydroxylation reactions involving progesterone. For instance, studies have found that certain microorganisms, such as Bacillus megaterium and Aspergillus ochraceus, can transform progesterone into 6beta,11alpha-Dihydroxyprogesterone, among other hydroxylated derivatives (Lisurek et al., 2004); (Vēzina et al., 1963).
Biochemical Studies : The biochemical properties of 6beta,11alpha-Dihydroxyprogesterone have been studied, particularly in the context of enzymatic transformations and interactions. Research on various Trichoderma species revealed their ability to hydroxylate progesterone to 6beta,11alpha-Dihydroxyprogesterone and other derivatives (Elkadi & Mostafa, 2004).
Physiological Effects : There's an interest in understanding how derivatives of progesterone, like 6beta,11alpha-Dihydroxyprogesterone, influence physiological processes. For instance, research on human spermatozoa demonstrated that 11alpha-OH derivatives of progesterone, which include 6beta,11alpha-Dihydroxyprogesterone, can stimulate protein tyrosine phosphorylation, indicating potential non-genomic effects of these compounds (Martinez et al., 1999).
Analytical Techniques : Advanced analytical techniques like high-performance liquid chromatography and mass spectrometry have been utilized to identify and characterize hydroxylated progesterones, including 6beta,11alpha-Dihydroxyprogesterone, produced by microorganisms (Kang et al., 2004).
Metabolic Pathways : The role of 6beta,11alpha-Dihydroxyprogesterone in metabolic pathways, particularly in relation to glucocorticoids and mineralocorticoids, has been a subject of research. For example, studies have explored the conversion of inactive glucocorticoids to active forms in specific tissues, implicating hydroxylated progesterone derivatives in these processes (Kotelevtsev et al., 1997).
Enzyme Specificity and Binding : Research has also delved into the specific enzymes responsible for the hydroxylation of steroids like progesterone to produce compounds including 6beta,11alpha-Dihydroxyprogesterone, revealing insights into enzyme specificity and steroid-enzyme binding interactions (Roussel et al., 2000).
Transformation by Plant and Fungal Species : Various plant and fungal species have been found to metabolize progesterone into hydroxylated derivatives, including 6beta,11alpha-Dihydroxyprogesterone. This highlights the diverse biological systems capable of steroid transformation and their potential applications in biotechnology and pharmacology (Yagen et al., 1978).
Eigenschaften
CAS-Nummer |
600-48-6 |
|---|---|
Produktname |
6beta,11alpha-Dihydroxyprogesterone |
Molekularformel |
C21H30O4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(6R,8S,9S,10R,11R,13S,14S,17S)-17-acetyl-6,11-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-11(22)14-4-5-15-13-9-17(24)16-8-12(23)6-7-20(16,2)19(13)18(25)10-21(14,15)3/h8,13-15,17-19,24-25H,4-7,9-10H2,1-3H3/t13-,14+,15-,17+,18+,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
KDHBHXVDYRGRDL-KDZLLLCRSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)O)C |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C |
Andere CAS-Nummern |
600-48-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)


![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)